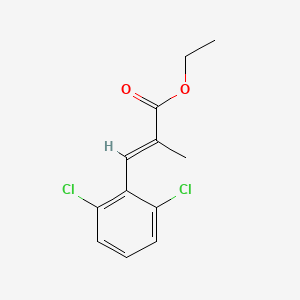

Ethyl 3-(2,6-dichlorophenyl)-2-methylprop-2-enoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 3-(2,6-dichlorophenyl)-2-methylprop-2-enoate is a chemical compound that is part of a broader class of organic compounds known for their diverse range of applications in organic synthesis and pharmaceutical chemistry. While the specific compound is not directly discussed in the provided papers, related compounds with similar structural motifs are extensively studied. These compounds typically contain a core structure of an ethyl ester with various substituents that can influence their reactivity and physical properties .

Synthesis Analysis

The synthesis of related compounds involves various strategies, including the reaction of lithium salts of ethyl cyanoacetate with substituted benzohydroximoyl fluorides , Ru-mediated coupling reactions , and multi-step synthetic routes starting from acetoacetic esters . For instance, the synthesis of ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate is achieved by reacting the lithium salt of ethyl cyanoacetate with a specific fluorinated precursor . Similarly, ethyl 2-cyano-3-alkoxypent-2-enoates are synthesized through a coupling reaction catalyzed by a ruthenium complex . These methods highlight the versatility of synthetic approaches that can be adapted to synthesize the compound .

Molecular Structure Analysis

The molecular structure of these compounds is characterized by various spectroscopic techniques, including IR, UV, and NMR spectroscopy, and confirmed by X-ray crystallography . For example, the compound in paper exists as the enamine tautomer in the solid state, with specific bond distances for the C=C and C–N bonds. The E- and Z-isomers of ethyl 2-cyano-3-alkoxypent-2-enoates have been separated and structurally determined, showcasing the importance of stereochemistry in these molecules .

Chemical Reactions Analysis

The reactivity of these compounds is influenced by their functional groups and the presence of substituents. They can participate in various chemical reactions, such as condensation reactions to form heterocyclic systems . For instance, ethyl 2-[(2,2-dibenzoyl)ethenyl]amino-3-dimethylaminopropenoate is used to prepare fused 3-aminopyranones and pyrimidinones . Similarly, methyl and phenylmethyl derivatives of related compounds are utilized in the synthesis of pyrido[1,2-a]pyrimidin-4-ones and other heterocycles .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structure. The presence of electron-withdrawing or electron-donating groups can affect their stability, solubility, and reactivity. The steric hindrance around the tetrasubstituted alkene moiety can lead to structural distortion, as observed in the case of ethyl 2-cyano-3-alkoxypent-2-enoates . Additionally, the formation of hydrogen bonds, as seen in the compound from paper , can influence the compound's solid-state properties and its interactions with other molecules.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Characterization

Compounds similar to Ethyl 3-(2,6-dichlorophenyl)-2-methylprop-2-enoate have been synthesized and characterized to understand their structural and chemical properties. For example, the synthesis and structural analysis of Ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate have been described, providing insights into its crystal structure and spectrometric identification, which could be relevant for the study of similar compounds (Johnson et al., 2006).

Polymer Chemistry

Research has also focused on the synthesis of novel polymeric materials using related chemical structures. For instance, the development of polymeric amino protecting groups using monomers like 1,1-dimethyl-2-(ethoxymethanamido)ethyl [N-(4-chlorophenyl)amino]methanoate highlights the application of similar compounds in creating new materials with specific properties (Gormanns & Ritter, 1994).

Photochemistry

Another area of application is in the development of photochromic compounds, where the base-induced aerobic dimerization of related compounds has been explored to produce photoactive materials with desired properties. This approach can lead to new applications in light-sensitive materials and switches (Lvov et al., 2017).

Organic Synthesis

The versatility of similar compounds in organic synthesis has been demonstrated through the development of precursors for the synthesis of functionalized enynes and enediynes, showcasing the potential of these chemicals in creating complex organic molecules with specific configurations (Myers et al., 1989).

Wirkmechanismus

Target of Action

It’s worth noting that compounds with similar structures have been found to interact with various receptors and enzymes .

Mode of Action

It’s known that similar compounds can interact with their targets through a variety of mechanisms, such as inhibiting or activating enzymatic activity, blocking receptor sites, or disrupting cellular processes .

Biochemical Pathways

Related compounds have been implicated in a variety of biochemical pathways, including those involved in inflammation, pain perception, and cellular signaling .

Pharmacokinetics

It’s known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

Similar compounds have been shown to exert a variety of effects at the molecular and cellular levels, including modulating gene expression, altering cellular signaling pathways, and affecting cellular metabolism .

Action Environment

The action, efficacy, and stability of Ethyl 3-(2,6-dichlorophenyl)-2-methylprop-2-enoate can be influenced by a variety of environmental factors. These may include the pH of the environment, the presence of other compounds, and the specific characteristics of the target cells or tissues .

Safety and Hazards

Eigenschaften

IUPAC Name |

ethyl (E)-3-(2,6-dichlorophenyl)-2-methylprop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12Cl2O2/c1-3-16-12(15)8(2)7-9-10(13)5-4-6-11(9)14/h4-7H,3H2,1-2H3/b8-7+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUGSBHRZJHUFOR-BQYQJAHWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC1=C(C=CC=C1Cl)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C/C1=C(C=CC=C1Cl)Cl)/C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12Cl2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(2,6-dichlorophenyl)-2-methylprop-2-enoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(2-Methylpropan-2-yl)oxycarbonylamino]-1H-indazole-3-carboxylic acid](/img/structure/B2520029.png)

![N-(benzo[d]thiazol-2-yl)-3-(benzylsulfonyl)-N-(furan-2-ylmethyl)propanamide](/img/structure/B2520032.png)

![N-[1-(4-Fluorophenyl)ethyl]-1-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-YL]pyridin-2-YL}piperidine-4-carboxamide](/img/structure/B2520034.png)

![(1R,3R,4S)-1-Azabicyclo[2.2.1]heptan-3-ol](/img/structure/B2520036.png)

![2-[[4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1H-benzimidazole](/img/structure/B2520037.png)

![1-[(4-tert-butylphenyl)methyl]-3-(4-ethoxyphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2520042.png)

![4-{3-[(4-fluorophenoxy)methyl]-1H-1,2,4-triazol-5-yl}pyridine](/img/structure/B2520046.png)

![[(2S,3R,4S,5S,6R)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-3,5-dihydroxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-6-[[(2R,3R,4R,5S,6S)-5-hydroxy-4-[(2E)-6-hydroxy-2,6-dimethylocta-2,7-dienoyl]oxy-3-[(2E)-6-hydroxy-2-(hydroxymethyl)-6-methylocta-2,7-dienoyl]oxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl] (4aR,5R,6aS,6bR,10S,12aR,14bS)-10-[(2R,3R,4S,5S,6R)-6-[[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B2520050.png)